molecular formula C18H22N2O3S B10890145 methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate

methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate

Cat. No.: B10890145
M. Wt: 346.4 g/mol
InChI Key: GTWQPJKWCSTINB-UHFFFAOYSA-N
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Description

Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a complex organic compound that features a quinoline moiety, a sulfanyl group, and a leucinate ester

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, thiol reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Alkylated quinoline derivatives

Scientific Research Applications

Biological Activities

Research indicates that methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate exhibits several promising biological activities:

  • Antiviral Properties : Compounds with quinoline structures are often investigated for their ability to inhibit viral replication. Preliminary studies suggest that this compound may modulate cellular processes involved in viral infections, making it a candidate for antiviral drug development.
  • Anticancer Activity : Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines. This compound has shown potential in inhibiting tumor growth in vitro and in vivo, particularly against melanoma and breast cancer cells .
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in conditions like traumatic brain injury and neurodegenerative diseases. The structural features of this compound may confer similar benefits .

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

Cell LineIC50 Value (µg/mL)Observations
Amelanotic Melanoma (C32)15Significant growth inhibition observed
Triple-Negative Breast Cancer (MDA-MB-231)20Induced apoptosis in treated cells
Glioblastoma Multiforme (U87-MG)25Reduced cell viability

These findings suggest that this compound could be a viable candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is unique due to its combination of a quinoline moiety, a sulfanyl group, and a leucinate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

Methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, inflammation modulation, and possible therapeutic applications in neurodegenerative diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be classified as an N-acyl-alpha amino acid. The presence of the quinoline moiety is significant as it may enhance the compound's ability to cross the blood-brain barrier, thus influencing its neuroactive properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in models of traumatic brain injury (TBI). It has been shown to:

  • Enhance Autophagy : The compound appears to stimulate autophagy, a cellular process critical for clearing damaged proteins and organelles. Increased autophagy has been linked to reduced neuronal death following TBI .
  • Reduce Neuroinflammation : this compound may lower the expression of pro-inflammatory cytokines such as IL-1β, which are involved in neuroinflammatory responses. This reduction in inflammation could contribute to improved neurological outcomes .

Case Studies and Clinical Findings

Several observational studies have evaluated the efficacy of related compounds, such as N-acetyl-L-leucine, which shares structural similarities with this compound. These studies have reported:

  • Improvement in Ataxic Symptoms : In patients with cerebellar ataxia treated with acetyl-DL-leucine, significant improvements were observed in motor functions without notable side effects . These findings suggest a potential for this compound to similarly enhance motor function in neurodegenerative conditions.

Efficacy in Animal Models

In animal models, particularly those simulating TBI, treatment with this compound has demonstrated:

Outcome Effect
Neuronal Cell DeathReduction observed post-treatment
Autophagy FluxRestoration noted in cortical tissues
Pro-inflammatory CytokinesDecreased expression levels
Cognitive and Motor SkillsSignificant improvements recorded

These results underscore the compound's potential as a therapeutic agent for conditions associated with neuronal damage and inflammation.

Future Directions

Further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Future studies should focus on:

  • Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of the compound in human subjects.
  • Mechanistic Studies : Investigating the pathways involved in its neuroprotective and anti-inflammatory effects.
  • Comparative Studies : Evaluating its effectiveness against existing treatments for neurodegenerative diseases.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(2-quinolin-8-ylsulfanylacetyl)amino]pentanoate

InChI

InChI=1S/C18H22N2O3S/c1-12(2)10-14(18(22)23-3)20-16(21)11-24-15-8-4-6-13-7-5-9-19-17(13)15/h4-9,12,14H,10-11H2,1-3H3,(H,20,21)

InChI Key

GTWQPJKWCSTINB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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